molecular formula C21H21NO4S B2614578 ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 887346-29-4

ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2614578
CAS No.: 887346-29-4
M. Wt: 383.46
InChI Key: VLZVJGKKAFDXGK-UHFFFAOYSA-N
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Description

ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a benzothiophene core fused with a chromene amido substituent. Structural characterization for related compounds typically employs NMR (¹H, ¹³C), HRMS-ESI, and crystallographic tools like SHELX , ensuring precise confirmation of regiochemistry and stereochemistry.

Properties

IUPAC Name

ethyl 2-(2H-chromene-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-2-25-21(24)18-15-8-4-6-10-17(15)27-20(18)22-19(23)14-11-13-7-3-5-9-16(13)26-12-14/h3,5,7,9,11H,2,4,6,8,10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZVJGKKAFDXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Amidation: The chromene derivative is then subjected to an amidation reaction with an amine to form the chromene-amido intermediate.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Coupling Reaction: The chromene-amido intermediate is then coupled with the benzothiophene derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, differing primarily in substituents on the benzothiophene core. Key comparisons are outlined below:

Hydrogen Bonding and Crystallography

The chromene amido group in the target compound may form stronger intermolecular hydrogen bonds (N–H···O, O–H···N) compared to chloroacetyl or bromobenzamido analogs, as inferred from graph-set analysis patterns in similar crystals . For example, the chromene’s oxygen atoms could act as acceptors, stabilizing crystal lattices more effectively than halogenated derivatives. Crystallographic refinement via SHELXL and visualization with ORTEP-3/WinGX are critical for resolving these interactions .

Key Research Findings and Implications

  • Synthetic Efficiency : Lower yields in Petasis-derived compounds (e.g., 22% for 6o ) highlight challenges in steric hindrance management, suggesting room for optimization via microwave-assisted or flow chemistry methods.
  • Safety Profiles : Chloroacetyl-containing analogs require stringent handling protocols due to electrophilic reactivity , whereas chromene-based derivatives may offer improved safety margins.

Biological Activity

Ethyl 2-(2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to a class of compounds featuring chromene and benzothiophene moieties. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's structure is characterized by:

  • Chromene Moiety : This includes an amide linkage and a methoxy group.
  • Benzothiophene Framework : A tetrahydro-benzothiophene core which contributes to its unique properties.

The combination of these structural features suggests diverse biological activities due to the presence of functional groups that can interact with various biological targets.

Biological Activities

Research indicates that compounds containing chromene and benzothiophene frameworks often exhibit significant biological activities. Some potential activities associated with this compound include:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The presence of the benzothiophene structure is linked to anti-inflammatory activities in several studies.
  • Analgesic Properties : Compounds with similar frameworks have been reported to possess analgesic effects.

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : It could interact with receptors that modulate pain perception and inflammatory responses.

Antimicrobial Activity

A study investigating the antimicrobial properties of related chromene derivatives found that they exhibited moderate activity against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anti-inflammatory Studies

Research on similar compounds has demonstrated their ability to reduce inflammation in animal models. These studies highlighted the role of the benzothiophene moiety in mediating anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Analgesic Effects

In a comparative study, derivatives of benzothiophene were shown to significantly reduce pain in rodent models. The analgesic effect was linked to the modulation of neurotransmitter systems involved in pain signaling.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesNotable Biological Activities
Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateTetrahydro-benzothiophene coreAnalgesic activity
Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiopheneAmino group substitutionAntimicrobial properties
Ethyl 2-(phenoxycarbonyl)amino]-4,5,6,7-tetrahydrobenzothiophenePhenoxycarbonyl groupPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 2-(2H-chromene-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydrobenzothiophene core. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo cyanoacetylation using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the acrylamido group, followed by Knoevenagel condensation with substituted aldehydes under toluene with piperidine/acetic acid catalysis . Intermediate validation requires TLC for reaction monitoring and recrystallization (e.g., ethanol/water) for purification. IR and 1H^1H NMR are used to confirm active methylene groups and acrylamido bond formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Confirm acrylamido C=O (~1650–1680 cm1^{-1}) and ester C=O (~1700–1750 cm1^{-1}) stretches .
  • 1H^1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for chromene), tetrahydrobenzothiophene methylene/methine signals (δ 1.5–2.8 ppm), and ester ethyl groups (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) .
  • Single-crystal X-ray diffraction : Resolves structural ambiguities, e.g., dihedral angles between chromene and benzothiophene moieties .

Q. How can researchers optimize reaction yields for analogues of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Piperidine/acetic acid in toluene enhances Knoevenagel condensation efficiency (~72–94% yields) .
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates .
  • Temperature control : Reflux conditions (110–120°C) for 5–6 hours minimize side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro antioxidant assays and in vivo anti-inflammatory models?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to correlate in vitro IC50_{50} values with plasma concentrations .
  • Mechanistic studies : Use molecular docking to evaluate binding affinity for targets like COX-2 or NF-κB, validated by Western blotting .
  • Dose-response refinement : Adjust in vivo doses based on in vitro EC50_{50} values and toxicity thresholds (e.g., LD50_{50} in murine models) .

Q. How does substituent variation on the chromene ring affect electrochemical behavior and redox potential?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF with 0.1 M TBAP) reveals oxidation peaks correlated with electron-donating groups (e.g., -OCH3_3) lowering redox potentials. Substituent effects are quantified via Hammett plots using σp_p values .

Q. What computational methods predict the compound’s reactivity in multicomponent reactions (e.g., Petasis reactions)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and charge distribution. For example, nucleophilic attack by tetrahydrobenzothiophene on iminium intermediates can be simulated to predict regioselectivity in Petasis reactions .

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